Sphydrofuran

Catalog No.
S543679
CAS No.
11072-19-8
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphydrofuran

CAS Number

11072-19-8

Product Name

Sphydrofuran

IUPAC Name

(3R,4S)-8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-7(11)3-8(4-13-7)6(10)5(9)2-12-8/h5-6,9-11H,2-4H2,1H3/t5-,6+,7?,8?/m1/s1

InChI Key

GEMQYLVRMCCZID-NYOFMCRDSA-N

SMILES

CC1(CC2(CO1)C(C(CO2)O)O)O

solubility

Soluble in DMSO

Synonyms

2-methyl-4-(glyceryl)furan, sphydrofuran

Canonical SMILES

CC1(CC2(CO1)C(C(CO2)O)O)O

Isomeric SMILES

CC1(CC2(CO1)[C@H]([C@@H](CO2)O)O)O

The exact mass of the compound Sphydrofuran is 190.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sphydrofuran is a specialized organic compound derived from the furan family, characterized by its unique structure and properties. It is a bicyclic compound that features a furan ring fused with a cyclopentane ring, resulting in a distinctive molecular architecture. The chemical formula for sphydrofuran is C8H10OC_8H_{10}O, and it exhibits notable characteristics such as being colorless and having a pleasant odor. Sphydrofuran is primarily studied for its potential applications in medicinal chemistry and as a building block for various synthetic pathways.

Typical of compounds containing furan moieties. Key reactions include:

  • Electrophilic Aromatic Substitution: Sphydrofuran can undergo electrophilic substitution due to the electron-rich nature of the furan ring.
  • Nucleophilic Addition: The carbonyl functionalities in sphydrofuran can react with nucleophiles, leading to various derivatives.
  • Cycloaddition Reactions: Sphydrofuran can also engage in cycloaddition reactions, particularly with dienophiles, leading to the formation of complex cyclic structures.

These reactions highlight the versatility of sphydrofuran in organic synthesis and its potential utility in developing new compounds.

Research indicates that sphydrofuran exhibits various biological activities. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with biological targets, although comprehensive studies are needed to elucidate its exact mechanisms of action and therapeutic efficacy.

Sphydrofuran can be synthesized through several methods:

  • Chemoenzymatic Synthesis: A notable approach involves using enzymes to catalyze reactions starting from achiral precursors. This method allows for the introduction of stereocenters effectively, yielding sphydrofuran with high selectivity .
  • Total Synthesis: Various total synthesis routes have been developed, often employing multiple steps that include protecting group strategies and selective functionalizations . These methods showcase the compound's synthetic accessibility and the potential for modification.

Sphydrofuran has potential applications in several fields:

  • Medicinal Chemistry: Its unique structure positions it as a candidate for drug development, particularly in creating new antimicrobial agents.
  • Material Science: Due to its chemical properties, sphydrofuran may be explored as a precursor for novel materials or polymers.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

Sphydrofuran shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

Compound NameStructure TypeNotable PropertiesUnique Aspects
TetrahydrofuranCyclic EtherSolvent properties; polymer precursorMore polar; widely used industrially
FuranHeterocyclic CompoundAromatic propertiesSimpler structure; less reactive
DihydrofuranSaturated FuranLess stable than sphydrofuranFewer functional groups
2-MethylfuranMethylated FuranHigher boiling pointIncreased stability

Sphydrofuran's uniqueness lies in its bicyclic structure, which provides distinct reactivity patterns compared to these similar compounds. Its specific applications and biological activities further differentiate it within this group.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Exact Mass

190.0841

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Hayashi K, Kawahara K, Nakai C, Sankawa U, Seto H, Hayashi T. Evaluation of (1R,2R)-1-(5'-methylfur-3'-yl)propane-1,2,3-triol, a sphydrofuran derivative isolated from a Streptomyces species, as an anti-herpesvirus drug. J Antimicrob Chemother. 2000 Aug;46(2):181-9. PubMed PMID: 10933639.
2: Usui T, Umezawa S, Tsuchiya T, Naganawa H, Takeuchi T. A new microbial metabolite, sphydrofuran. II. The structure of sphydrofuran. J Antibiot (Tokyo). 1971 Feb;24(2):93-106. PubMed PMID: 5549387.
3: Umezawa S, Usui T, Umezawa H, Tsuchiya T, Takeuchi T. A new microbial metabolite, sphydrofuran. I. Isolation and the structure of a hydrolysis product. J Antibiot (Tokyo). 1971 Feb;24(2):85-92. PubMed PMID: 4323586.
4: van Kalkeren HA, van Rootselaar S, Haasjes FS, Rutjes FP, van Delft FL. Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran. Carbohydr Res. 2012 Nov 15;362:30-7. doi: 10.1016/j.carres.2012.09.004. Epub 2012 Sep 11. PubMed PMID: 23069485.
5: Yu P, Yang Y, Zhang ZY, Mak TC, Wong HN. Total Synthesis of Sphydrofuran, Secosyrins and Syributins. J Org Chem. 1998 Jan 9;63(1):209. PubMed PMID: 11674069.

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